2-Phenylthiophene-3-carboxylic acid
CAS No.: 38695-73-7
Cat. No.: VC3829961
Molecular Formula: C11H8O2S
Molecular Weight: 204.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38695-73-7 |
|---|---|
| Molecular Formula | C11H8O2S |
| Molecular Weight | 204.25 g/mol |
| IUPAC Name | 2-phenylthiophene-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H8O2S/c12-11(13)9-6-7-14-10(9)8-4-2-1-3-5-8/h1-7H,(H,12,13) |
| Standard InChI Key | PQNWWRHSZQZRTB-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=C(C=CS2)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C=CS2)C(=O)O |
Introduction
Structural and Nomenclature Characteristics
2-Phenylthiophene-3-carboxylic acid belongs to the class of thiophene carboxylic acids, characterized by a five-membered aromatic ring containing sulfur. The IUPAC name derives from the substitution pattern: a phenyl group at position 2 and a carboxylic acid (-COOH) at position 3 of the thiophene backbone . Its planar structure enables π-π interactions with biological targets and materials, while the carboxylic acid group enhances solubility in polar solvents .
The compound’s InChI key (InChI=1/C11H8O2S/c12-11(13)9-6-7-14-10(9)8-4-2-1-3-5-8/h1-7H,(H,12,13)) confirms regiochemistry, distinguishing it from isomers like 3-phenylthiophene-2-carboxylic acid (CAS 10341-88-5), where substituents occupy positions 3 and 2, respectively .
Physicochemical Properties
Key physicochemical parameters of 2-phenylthiophene-3-carboxylic acid are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 204.245 g/mol | |
| Density | 1.303 g/cm³ | |
| Boiling Point | 342.1°C at 760 mmHg | |
| Flash Point | 160.7°C | |
| Refractive Index | 1.635 | |
| Vapor Pressure | mmHg |
Comparative analysis with 3-phenylthiophene-2-carboxylic acid (CAS 10341-88-5) reveals distinct differences:
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Boiling Point: 2-phenylthiophene-3-carboxylic acid (342.1°C ) vs. 315.5°C for the 3-phenyl isomer .
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Flash Point: 160.7°C vs. 144.6°C , indicating higher thermal stability for the 2-phenyl derivative.
These disparities arise from substituent positioning, which affects molecular packing and intermolecular forces .
Synthesis and Industrial Production
While direct synthesis protocols for 2-phenylthiophene-3-carboxylic acid are sparsely documented, analogous thiophene derivatives provide methodological insights. The Gewald reaction—a condensation of sulfur, α-methylene carbonyl compounds, and α-cyano esters—is a plausible route . For example, 2-amino-5-phenylthiophene-3-carboxylic acid derivatives are synthesized via cyclization of ketones with cyanoacetic acid and elemental sulfur . Adapting this method, substituting amines with phenyl groups could yield the target compound.
Industrial production likely involves:
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Large-scale condensation reactions under inert atmospheres to prevent oxidation.
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Catalytic optimization (e.g., acetic acid or piperidine) to enhance yield .
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Purification via recrystallization or chromatography to achieve >95% purity .
Biological Activity and Research Findings
Though limited studies directly investigate 2-phenylthiophene-3-carboxylic acid, structurally related compounds exhibit notable bioactivity:
Anti-Tubercular Activity
2-Amino-5-phenylthiophene-3-carboxylic acid derivatives demonstrate inhibitory effects against Mycobacterium tuberculosis (MIC: 1.9–7.7 μM) . Molecular docking reveals interactions with the mtFabH enzyme, a key β-ketoacyl-ACP synthase in bacterial lipid biosynthesis . The phenyl and carboxylic acid groups facilitate hydrogen bonding and hydrophobic interactions with the enzyme’s active site .
Industrial and Scientific Applications
Pharmaceutical Development
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Drug Candidates: The compound’s scaffold serves as a template for kinase inhibitors and antimicrobial agents .
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Prodrug Synthesis: Ester derivatives (e.g., ethyl 2-phenylthiophene-3-carboxylate) improve bioavailability by enhancing lipophilicity .
Materials Science
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